1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate
CAS No.:
Cat. No.: VC13296984
Molecular Formula: C13H15BF4N2O
Molecular Weight: 302.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15BF4N2O |
|---|---|
| Molecular Weight | 302.08 g/mol |
| IUPAC Name | 2,6-dimethyl-1-(2-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate |
| Standard InChI | InChI=1S/C13H15N2O.BF4/c1-10-6-4-5-7-14(10)15-11(2)8-13(16)9-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
| Standard InChI Key | GNVDHRVFSJQOBH-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CC1=CC=CC=[N+]1N2C(=CC(=O)C=C2C)C |
| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC=CC=[N+]1N2C(=CC(=O)C=C2C)C |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 2,6-dimethyl-1-(2-methylpyridin-1-ium-1-yl)pyridin-4-one tetrafluoroborate, reflecting its bifunctional aromatic system. The pyridinium core is substituted at the 1-position with a 2-methylpyridinium group and at the 4-position with an oxo moiety, while the 2,6-dimethyl groups enhance steric and electronic stability. The tetrafluoroborate ([BF₄]⁻) anion balances the positive charge on the pyridinium nitrogen, contributing to the compound’s solubility in polar aprotic solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BF₄N₂O |
| Molecular Weight | 302.08 g/mol |
| IUPAC Name | 2,6-dimethyl-1-(2-methylpyridin-1-ium-1-yl)pyridin-4-one; tetrafluoroborate |
| CAS Number | 56474-28-3 |
| SMILES | B-(F)(F)F.CC1=CC=CC=[N+]1N2C(=CC(=O)C=C2C)C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate involves two primary steps:
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Formation of the Pyridinium Cation: A 2,6-dimethyl-4-pyridone derivative is alkylated using 2-methylpyridine in the presence of a methylating agent (e.g., methyl triflate). This step generates the cationic pyridinium intermediate.
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Anion Exchange: The intermediate is treated with sodium tetrafluoroborate (NaBF₄) in a polar solvent (e.g., acetonitrile), facilitating metathesis to replace the original counterion (e.g., triflate) with tetrafluoroborate .
Critical Reaction Parameters:
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Temperature: 0–25°C to prevent decomposition of the pyridinium intermediate.
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Solvent: Anhydrous conditions are essential to avoid hydrolysis of the BF₄⁻ anion.
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Yield: Typically 60–75% after purification via recrystallization.
Scalability and Industrial Relevance
Despite its structural complexity, the compound’s synthesis is feasible on a multi-gram scale. Industrial applications remain limited due to the high cost of pyridinium precursors and the need for stringent anhydrous conditions. Recent advances in flow chemistry could mitigate these challenges by enabling continuous anion exchange and in situ purification.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<1 mg/mL) but exhibits moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 150°C, with the tetrafluoroborate anion undergoing partial hydrolysis to boric acid and hydrogen fluoride under acidic conditions .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous pyridinium salts reveals endothermic peaks corresponding to anion dissociation at ~180°C . The lack of a distinct melting point suggests amorphous or polycrystalline morphology, consistent with its hygroscopic nature.
Applications in Research and Industry
Catalysis and Organic Synthesis
Pyridinium tetrafluoroborates are widely employed as phase-transfer catalysts in alkylation and acylation reactions. The methyl and oxo substituents in this compound enhance its lipophilicity, making it suitable for reactions in biphasic systems (e.g., water–toluene).
Biological Activity
Although direct studies on this compound are scarce, structurally related pyridinium salts exhibit antimicrobial activity against Gram-positive bacteria (MIC = 8–32 µg/mL). The oxo group may chelate metal ions in microbial enzymes, disrupting metabolic pathways. Further studies are needed to evaluate its potential as a lead compound in antibiotic development.
Future Directions and Research Opportunities
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Synthetic Optimization: Exploring microwave-assisted or photochemical methods to improve yield and reduce reaction time.
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Biological Screening: Evaluating anticancer and antiviral activity given the structural resemblance to kinase inhibitors .
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Materials Science: Investigating ionic liquid formulations for battery electrolytes or CO₂ capture media .
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